Methyl fluoroacetate

概要

説明

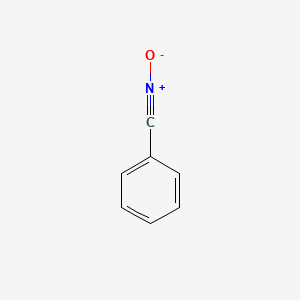

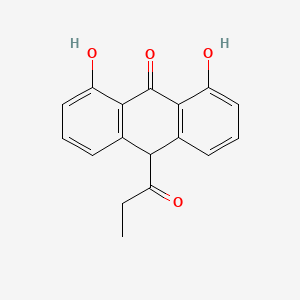

Methyl fluoroacetate is a useful research compound. Its molecular formula is C3H5FO2 and its molecular weight is 92.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.17x10+5 mg/l at 25 °c (est)soluble in waterslightly soluble in petroleum ether. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neurologic and Physiological Effects : MFA is known for its severe toxicological effects as a metabolic poison. It has been studied for its impact on neurologic, cardiac, and pulmonary systems in rodent models. Research indicates that treatments like methylene blue and monosodium glutamate can mitigate some of these effects, though they may not significantly reduce lethality (DeLey Cox et al., 2020).

Potential Therapeutic Applications : The potential of methylene blue as a therapeutic treatment for sodium fluoroacetate (a related compound to MFA) poisoning has been explored. This study suggests that methylene blue could rescue cellular metabolism and decrease lethality from poisoning (Pueblo et al., 2022).

Enzymic Interactions : Research has been conducted on the behavior of esters of fluoroacetic acid, like MFA, towards acetylcholine esterase. This includes examining the impact of MFA on nerve conduction and oxidative metabolism (Bergmann & Shimoni, 1953).

Pharmacological and Toxicological Properties : MFA has been studied for its pharmacological and toxicological properties, particularly its toxicity mechanism via the CH2F group and its impact on convulsions and respiratory failure (Foss, 1948).

Impact on Cellular Metabolic Pathways : There's research on the changes in cellular metabolic pathways in response to fluoroacetate/fluorocitrate toxicity, demonstrating how it affects the body at a biochemical level (Cox et al., 2020).

Environmental Impact : The environmental impact of fluoroacetate-bearing vegetation on native fauna has been a topic of research, illustrating the ecological implications of fluoroacetate and its derivatives (Twigg & King, 1991).

Biochemical Studies : The metabolism of fluoroacetate in plants like lettuce has been studied, providing insights into how different organisms process this compound and its derivatives (Ward & Huskisson, 1972).

作用機序

Target of Action

Methyl fluoroacetate, an extremely toxic methyl ester of fluoroacetic acid, primarily targets the citric acid cycle (TCA cycle) in cells . The TCA cycle is a crucial metabolic pathway that provides energy to cells through the oxidation of acetyl-CoA .

Mode of Action

this compound is toxic because it is converted to fluorocitrate by fluoroacetyl coenzyme A . Fluorocitrate can inhibit aconitate hydratase, an enzyme needed for the conversion of citrate, by competitive inhibition . This interruption of the TCA cycle leads to an accumulation of citrate in the tissues and eventually in the plasma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . The inhibition of aconitate hydratase by fluorocitrate disrupts this cycle, leading to an accumulation of citrate in the tissues . This disruption can have downstream effects on other metabolic processes that rely on the products of the TCA cycle.

Pharmacokinetics

It is known that this compound is mainly biotransformed by the glutathione transferase enzyme in a phase 2 biotransformation process

Result of Action

The action of this compound results in progressive depression of respiration and convulsant poisoning in most animals . In large doses, it has an action similar to nicotine .

Action Environment

this compound is produced and used as a chemical reagent and can be released into the environment through several waste streams . When it was used as a rodenticide, it was released directly into the environment where it would be broken down in the air .

Safety and Hazards

生化学分析

Biochemical Properties

Methyl fluoroacetate plays a significant role in biochemical reactions due to its conversion to fluoroacetate in the body. Fluoroacetate is metabolized to fluorocitrate, which inhibits aconitate hydratase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production . The interaction between this compound and aconitate hydratase is a key biochemical property that underlies its toxic effects.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It causes progressive depression of respiration and acts as a convulsant poison in most animals . When metabolized to fluorocitrate, it inhibits the citric acid cycle, leading to an accumulation of citrate and a decrease in cellular ATP levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluoroacetate and subsequently to fluorocitrate. Fluorocitrate competitively inhibits aconitate hydratase, preventing the conversion of citrate to isocitrate in the citric acid cycle . This inhibition leads to an accumulation of citrate, which interferes with various metabolic processes and results in cellular toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, there is a rise in hemoglobin, blood sugar, and inorganic phosphate levels . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The compound is highly toxic, with lethal doses ranging from 0.1 mg/kg in dogs to 10-12 mg/kg in monkeys . At high doses, this compound causes severe toxic effects, including convulsions, respiratory depression, and death. Threshold effects have been observed, indicating that even low doses can have significant toxic effects on animals .

Metabolic Pathways

This compound is involved in metabolic pathways that convert it to fluoroacetate and then to fluorocitrate. Fluorocitrate inhibits aconitate hydratase, disrupting the citric acid cycle . This inhibition affects metabolic flux and metabolite levels, leading to an accumulation of citrate and a decrease in ATP production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is metabolized primarily in the liver, but also in the kidneys, lungs, heart, and testicles . The compound’s distribution within these tissues influences its toxic effects and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound and its metabolites plays a crucial role in its activity and function. Fluorocitrate, the active metabolite, is localized within the mitochondria, where it inhibits aconitate hydratase . This localization is essential for its toxic effects, as it directly interferes with the citric acid cycle and cellular respiration.

特性

IUPAC Name |

methyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYSQHLLIHSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073185 | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

104.5 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Slightly soluble in petroleum ether | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C, Density: 1.51 at 15 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium fluoroacetate, fluoroacetamide and methyl fluoroacetate are the most potent rodenticides known. These compounds all block the enzyme aconitase, thereby inhibiting the TCA cycle. These poisons are quick-acting and have no antidote... | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid | |

CAS No. |

453-18-9 | |

| Record name | Methyl fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl fluoroacetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO8U9H1FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-35 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)